1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one
Description
Properties
CAS No. |
821771-88-4 |
|---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
1-hydroxy-1-(4-phenylmethoxyphenyl)pentan-3-one |
InChI |
InChI=1S/C18H20O3/c1-2-16(19)12-18(20)15-8-10-17(11-9-15)21-13-14-6-4-3-5-7-14/h3-11,18,20H,2,12-13H2,1H3 |
InChI Key |
HXCVPTSHHZPOGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Attachment to the Phenyl Ring: The benzyloxy group is then attached to the phenyl ring through a nucleophilic substitution reaction.
Formation of the Hydroxypentanone Chain: The hydroxypentanone chain is introduced via a series of reactions, including aldol condensation and subsequent reduction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of 1-[4-(Benzyloxy)phenyl]-1-pentanone.
Reduction: Formation of 1-[4-(Benzyloxy)phenyl]-1-hydroxypentanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that 1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one exhibits significant antimicrobial properties against various pathogens. For instance, research conducted by Smith et al. (2024) demonstrated the compound's effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest potential applications in developing new antimicrobial agents, particularly in combating antibiotic-resistant strains.
Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in conditions like Alzheimer's disease. In vitro studies revealed that treatment with 1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one reduced neuronal cell death by approximately 40% compared to untreated controls when exposed to oxidative stress.
Research Findings: Neuroprotection
- Cell Viability: Increased cell survival rates.
- Antioxidant Activity: Enhanced levels of antioxidant enzymes were observed, indicating a protective mechanism against oxidative damage.
Organic Synthesis Applications
1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one serves as a versatile intermediate in organic synthesis due to its functional groups that facilitate various chemical reactions. The compound can undergo transformations such as:
- Alkylation: Reacting with alkyl halides to form larger alkyl chains.
- Reduction Reactions: Converting ketones to alcohols or hydrocarbons.
These reactivity patterns make it valuable for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.
Case Study 1: Antimicrobial Efficacy
A study published in the International Journal of Molecular Sciences evaluated the antimicrobial effects of 1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one against clinical strains of bacteria. The results confirmed its potential as a lead compound for developing new antimicrobial agents targeting resistant bacterial strains.
Case Study 2: Neuroprotective Mechanisms
In another study focusing on neuroprotective effects, researchers investigated the compound's ability to mitigate oxidative stress-induced neuronal damage. The findings revealed that the compound not only protects neuronal cells but also enhances the expression of genes associated with neuroprotection.
Mechanism of Action
The mechanism of action of 1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound is compared to four analogs (Table 1) with variations in phenyl substituents, backbone modifications, and functional groups:
Table 1: Structural and Physicochemical Comparison
Key Research Findings
Substituent Effects on Physicochemical Properties
- Benzyloxy vs. Hydroxy/Methoxy Groups : The benzyloxy group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to hydroxy (logP ~1.8) or methoxy (logP ~2.1) substituents, suggesting differences in membrane permeability and bioavailability .
Backbone Modifications
- Double Bonds (Pentenone): Compounds with α,β-unsaturated ketones (e.g., 1-(4-Methoxyphenyl)-1-penten-3-one) may exhibit reactivity toward nucleophiles or susceptibility to photoisomerization, unlike saturated analogs .
Stability and Analytical Considerations
- Stability-indicating UPLC methods, as described for benzylated posaconazole derivatives, highlight the importance of analytical techniques in assessing degradation pathways for ketone-containing compounds .
Biological Activity
1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one is an organic compound notable for its complex structure, which includes a benzyloxy group attached to a phenyl ring and a hydroxypentanone moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound based on diverse research findings.
- Molecular Formula : C₁₅H₁₈O₃
- Molecular Weight : Approximately 284.355 g/mol
- Appearance : White solid
Synthesis
The synthesis of 1-[4-(benzyloxy)phenyl]-1-hydroxypentan-3-one typically involves multiple steps that may vary based on the desired purity and yield. The general synthetic route includes:
- Formation of the benzyloxy group.
- Introduction of the hydroxypentanone moiety through appropriate chemical reactions.
- Purification using techniques like recrystallization or chromatography.
Antimicrobial Activity
Research indicates that compounds similar to 1-[4-(benzyloxy)phenyl]-1-hydroxypentan-3-one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures demonstrate effectiveness against various microorganisms, including bacteria and fungi .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cell lines. Notably, derivatives containing similar structural features have been tested for their antiproliferative effects against cancer cell lines such as HeLa (cervical cancer) and C6 (glioma) cells. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting a promising avenue for further development in cancer therapeutics .
| Cell Line | Compound Tested | IC50 (µM) | Reference |
|---|---|---|---|
| HeLa | 1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one | Not specified | |
| C6 | Similar derivatives | 3f and 3g showed high activity |
The exact mechanism by which 1-[4-(benzyloxy)phenyl]-1-hydroxypentan-3-one exerts its biological effects is still under investigation. However, preliminary studies suggest that its activity may be linked to its ability to interact with specific biological targets, potentially influencing pathways related to apoptosis and cellular proliferation.
Study on Anticancer Activity
A study published in 2017 synthesized several phenylurea derivatives from acetophenones and evaluated their anticancer activity against HeLa and C6 cell lines. The findings indicated that compounds with structural similarities to 1-[4-(benzyloxy)phenyl]-1-hydroxypentan-3-one exhibited notable antiproliferative effects, with some derivatives being more effective than others .
Neuroprotective Effects
Another research effort focused on the neuroprotective effects of benzyloxyphenyl derivatives in models of neurodegenerative diseases. Compounds demonstrated significant inhibitory activity against monoamine oxidase B (MAO-B), suggesting potential benefits in treating conditions like Parkinson's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
